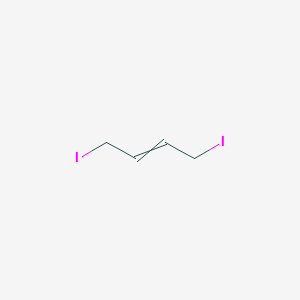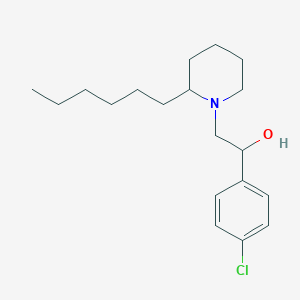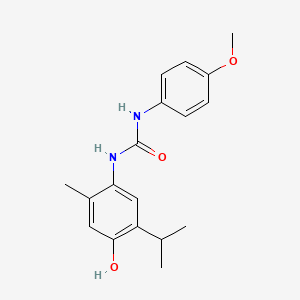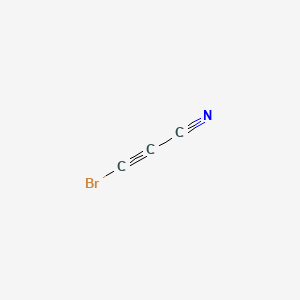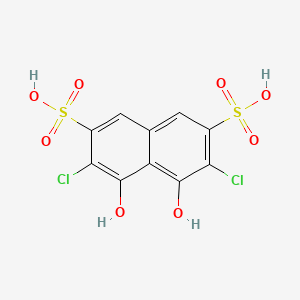![molecular formula C33H28O6 B14734872 Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate CAS No. 5166-50-7](/img/structure/B14734872.png)
Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate is a chemical compound with the molecular formula C33H28O6 It is known for its unique structure, which includes two oxo groups and a pentanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate typically involves the reaction of 4-phenylbenzaldehyde with pentanedioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism by which Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[2-oxo-2-(4-methylphenyl)ethyl] pentanedioate
- Bis[2-oxo-2-(4-chlorophenyl)ethyl] pentanedioate
- Bis[2-oxo-2-(4-nitrophenyl)ethyl] pentanedioate
Uniqueness
Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications that similar compounds may not be able to fulfill .
Propriétés
Numéro CAS |
5166-50-7 |
|---|---|
Formule moléculaire |
C33H28O6 |
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate |
InChI |
InChI=1S/C33H28O6/c34-30(28-18-14-26(15-19-28)24-8-3-1-4-9-24)22-38-32(36)12-7-13-33(37)39-23-31(35)29-20-16-27(17-21-29)25-10-5-2-6-11-25/h1-6,8-11,14-21H,7,12-13,22-23H2 |
Clé InChI |
MVDASUMLJFPAEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


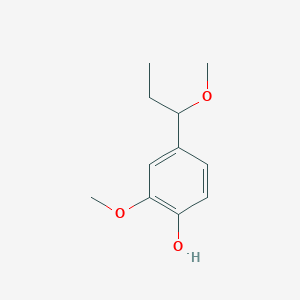
![N-[2-(2-chlorophenoxy)ethyl]-2-methoxy-N-(2-methoxyethyl)ethanamine](/img/structure/B14734796.png)
![N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide](/img/structure/B14734799.png)
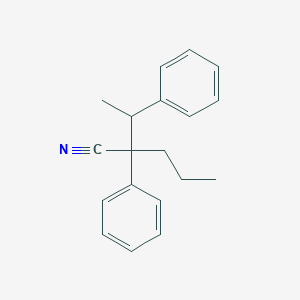
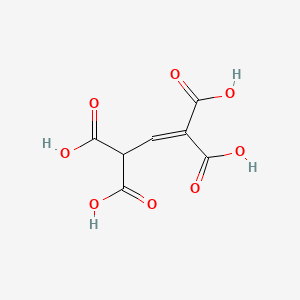
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)
![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)

